5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(methylthio)ethyl]benzamide
Overview
Description
5-Chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(methylthio)ethyl]benzamide is a chemical compound with the molecular formula C20H29ClN2O2S . Its average mass is 396.974 Da and its monoisotopic mass is 396.163818 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide core, a cyclopentyl group, a piperidinyl group, and a methylthioethyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could contribute to its solubility in polar solvents, while the cyclopentyl and piperidinyl groups could influence its steric properties .Scientific Research Applications
Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including similar compounds, demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups dramatically enhanced activity. One derivative, identified for its potent inhibitor characteristics against AChE, showed potential for development as an antidementia agent (Sugimoto et al., 1990).
Synthesis and Characterization of Benzamide Derivatives
Research into benzamide derivatives, such as those structurally related to the compound , has led to the synthesis of molecules with varying biological activities. For instance, design and synthesis efforts have produced derivatives acting as serotonin 4 receptor agonists, demonstrating their potential in enhancing gastrointestinal motility (Sonda et al., 2003).
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic analogues of benzamide derivatives were prepared and evaluated for their antipsychotic potential. These compounds were tested for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their possible use as antipsychotic agents with fewer extrapyramidal side effects compared to traditional medications (Norman et al., 1996).
Anti-inflammatory and Analgesic Applications
A study synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds were evaluated as COX-1/COX-2 inhibitors, with some showing high inhibitory activity and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
CCR5 Antagonist for HIV Entry Inhibition
Research on 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) uncovered a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects against HIV-1. This highlights the potential of structurally related compounds in HIV treatment strategies (Watson et al., 2005).
Properties
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(2-methylsulfanylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2S/c1-26-13-10-22-20(24)18-14-15(21)6-7-19(18)25-17-8-11-23(12-9-17)16-4-2-3-5-16/h6-7,14,16-17H,2-5,8-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBNENCCECIORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=C(C=CC(=C1)Cl)OC2CCN(CC2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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